2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid
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Overview
Description
2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.7 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid involves several steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with glycine to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid can be compared with other similar compounds, such as:
2-[(3-Bromophenyl)(furan-2-ylmethyl)amino]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Methylphenyl)(furan-2-ylmethyl)amino]acetic acid: Similar structure but with a methyl group instead of chlorine.
2-[(3-Nitrophenyl)(furan-2-ylmethyl)amino]acetic acid: Similar structure but with a nitro group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different substituents .
Properties
IUPAC Name |
2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)15(9-13(16)17)8-12-5-2-6-18-12/h1-7H,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXHFDBCAAQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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